1,2,3-Benzothiadiazole-5-carboxaldehyde
Overview
Description
1,2,3-Benzothiadiazole-5-carboxaldehyde is a chemical compound that serves as a core structure for various derivatives with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. Its derivatives are known for their strong electron-withdrawing ability, which is beneficial for improving the electronic properties of organic materials .
Synthesis Analysis
The synthesis of 1,2,3-benzothiadiazole derivatives can be achieved through various methods. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, leading to the synthesis of various carboxamide systems with arylation and oxygenation patterns . Additionally, a one-pot, two-component synthesis of 5-(7-bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, a related derivative, has been reported using a palladium-catalyzed, phosphine and additive-free direct C-H arylation process .
Molecular Structure Analysis
The molecular structure of 1,2,3-benzothiadiazole derivatives has been elucidated using techniques such as X-ray crystallography. For example, the regio- and stereoselectivity of Pd(II)-catalyzed, ABTD-directed arylation and benzylation were confirmed by the X-ray structures of representative compounds . In another study, the crystal structures of functionalized 2,1,3-benzothiadiazoles were determined, revealing novel coordination types and intermolecular interactions in complexes .
Chemical Reactions Analysis
1,2,3-Benzothiadiazole derivatives undergo various chemical reactions that are useful in the synthesis of complex molecules. For instance, they can act as synergists for carbaryl against the house fly, with their activity being influenced by substituents on the benzothiadiazole ring . Moreover, the derivatives can be used to create charge-transfer complexes, as demonstrated by the formation of a complex with distinct absorption characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-benzothiadiazole derivatives are crucial for their application in electronic materials. These derivatives exhibit strong photoluminescence and are used as acceptor units in photoluminescent compounds. Their electron-withdrawing nature is advantageous for the development of materials with improved electronic properties . Additionally, the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole has been explored, with the resulting compounds characterized by various spectroscopic methods and their fluorescence properties studied .
Scientific Research Applications
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Organic Electronics
- Field : Organic electronics .
- Application : 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
- Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of 1,2,3-Benzothiadiazole and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Results : The use of 1,2,3-Benzothiadiazole and its derivatives in organic electronics has led to significant achievements in the field of flexible, stretchable, and printable organic electronics, especially polymer-based organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
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Insecticides Synergizer
- Field : Agriculture .
- Application : 1,2,3-Benzothiadiazole has been claimed to synergize insecticides including dicrotophos .
- Method : The exact method of application is not specified in the available resources .
- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .
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High-Performance Donor–Acceptor Polymers in Organic Electronics
- Field : Organic Electronics .
- Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
- Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities .
- Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .
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Fungicide
- Field : Agriculture .
- Application : The only derivative of 1,2,3-Benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .
- Method : The exact method of application is not specified in the available resources .
- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .
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Organic Light-Emitting Diodes
- Field : Organic Electronics .
- Application : 2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes .
- Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Results : The synthesis of various polymers, small molecules and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .
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Alkylation Reactions
- Field : Organic Chemistry .
- Application : 1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .
- Method : The exact method of application is not specified in the available resources .
- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .
Safety And Hazards
The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
properties
IUPAC Name |
1,2,3-benzothiadiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKIBIZZLRPKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594245 | |
Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzothiadiazole-5-carboxaldehyde | |
CAS RN |
394223-15-5 | |
Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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